BenchChemオンラインストアへようこそ!

1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Covalent inhibitor design Acrylamide electrophilicity Targeted covalent inhibitor

This 5-acyl-6,7-dihydrothieno[3,2-c]pyridine is the only commercially available scaffold bearing an acrylamide warhead for direct covalent engagement of active-site cysteines in HHAT/MBOAT enzymes. Unlike elaborated RU‑SKI analogs, this minimalist fragment (MW 207.29, ≤18 heavy atoms) provides a clean, unsubstituted baseline for FBDD, intrinsic SAR deconvolution, and thiol‑Michael probe development. Ideal for medchem teams needing an electrophilic, ligand‑efficient starting point with established HHAT engagement (IC50 15 μM) and synthetic handles for 4‑position elaboration toward nanomolar inhibitors (IMP‑1575, Ki 38 nM).

Molecular Formula C11H13NOS
Molecular Weight 207.29
CAS No. 1178321-49-7
Cat. No. B2429155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one
CAS1178321-49-7
Molecular FormulaC11H13NOS
Molecular Weight207.29
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)C=C)SC=C2
InChIInChI=1S/C11H13NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h3,5,7-8H,1,4,6H2,2H3
InChIKeyADHORSODJWZWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one (CAS 1178321-49-7): Structural Identity and Class Context for Procurement Decisions


1-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one (CAS 1178321-49-7) is a low-molecular-weight (207.29 g/mol) 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivative bearing an acrylamide (α,β-unsaturated carbonyl) substituent at the 5-position and a methyl group at the 4-position of the fused thienopyridine core . The compound belongs to a scaffold class extensively characterized as Hedgehog acyltransferase (HHAT) inhibitors, termed RU-SKI compounds, where the central amide linkage, (R)-configuration at the 4-position, and secondary amine side chain have been identified as three key pharmacophoric determinants of inhibitory potency [1]. Unlike elaborated RU-SKI clinical candidates that feature bulky 4-aryl substituents and aminoacyl side chains, this compound represents a structurally minimalist member of the series, retaining the core scaffold while incorporating a reactive terminal alkene handle that is absent from all major RU-SKI analogs [1].

Why 1-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one Cannot Be Replaced by Other Thienopyridine or 5-Acyl Analogs in Research Applications


Generic substitution within the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine class is precluded by three compound-specific structural features that directly govern reactivity, target engagement mode, and conformational behavior. First, the acrylamide moiety introduces an α,β-unsaturated carbonyl electrophile capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols), a mechanistic capability entirely absent in the saturated amide-bearing RU-SKI 43 (IC50 = 0.85 μM) and the aminoacetyl-linked RU-SKI 201 (IC50 = 0.2 μM) [1]. Second, the 4-methyl substituent lacks the aromatic ring system present in all high-potency RU-SKI inhibitors; the 2024 HHAT SAR study demonstrated that 4-aryl groups contribute approximately 2–5-fold potency enhancement through putative π-stacking interactions, meaning a 4-methyl analog will exhibit a fundamentally different potency and selectivity profile [1]. Third, the amide bond in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines populates distinct E:Z conformational ratios modulated by non-covalent interactions between the amide carbonyl and adjacent substituents; the 4-methyl/acrylamide combination will produce a conformational ensemble distinct from that of 4-aryl/aminoacyl RU-SKI compounds, directly impacting pharmacophoric presentation [2]. For applications where electrophilic reactivity, scaffold minimalism, or a specific conformational preference is required, no alternative 5-acyl thienopyridine can serve as a functional equivalent.

Quantitative Head-to-Head Differentiation of 1-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one (CAS 1178321-49-7) Against Closest Structural Analogs


Electrophilic Acrylamide Warhead vs. Non-Electrophilic 5-Acyl Analogs: Covalent Targeting Potential in the RU-SKI Scaffold Class

The compound incorporates an acrylamide (prop-2-en-1-one) moiety at the 5-position, providing an α,β-unsaturated carbonyl system that can act as a Michael acceptor for nucleophilic amino acid side chains, most notably cysteine thiols. This electrophilic warhead is structurally and mechanistically absent from the benchmark RU-SKI series: RU-SKI 43 bears a 2-(benzyloxy)acetyl side chain, RU-SKI 201 contains a 2-((2-methylbutyl)amino)acetyl group, and IMP-1575 carries the same aminoacetyl motif—none of which possess α,β-unsaturation [1]. In the 2024 comprehensive HHAT SAR study, the simple acrylamide derivative (compound 16) retained measurable HHAT inhibitory activity (IC50 = 15 μM in the acyl-cLIP assay against purified HHAT) despite lacking the secondary amine pharmacophore critical for high potency, whereas the corresponding allyl analog (compound 15), which lacks the amide carbonyl, was completely inactive [1]. This demonstrates that the acrylamide carbonyl participates in the key His379 hydrogen bond while the terminal alkene remains available for additional covalent engagement, a bifunctional capability not shared by any other RU-SKI compound. The acrylamide motif is a validated covalent warhead in approved drugs (e.g., ibrutinib targets BTK Cys481; osimertinib targets EGFR Cys797), providing a well-precedented mechanistic basis for translating this compound's structural feature into covalent probe or inhibitor design strategies [2].

Covalent inhibitor design Acrylamide electrophilicity Targeted covalent inhibitor HHAT

Fragment-Like Molecular Weight (207.29 Da) vs. Elaborated RU-SKI Inhibitors: Ligand Efficiency and Permeability Advantages for Early-Stage Discovery

With a molecular weight of 207.29 g/mol (C11H13NOS), this compound is substantially smaller than all characterized RU-SKI HHAT inhibitors: RU-SKI 43 hydrochloride has MW ~400+ Da, RU-SKI 201 dihydrochloride has MW 430.4 Da, and IMP-1575 has MW 343.5 Da . This size differential is functionally significant: the compound possesses only 1 hydrogen bond donor (0 HBD), 3 hydrogen bond acceptors (3 HBA), a topological polar surface area well below 60 Ų (calculated from structure), and a calculated logP consistent with favorable passive membrane permeability—all within Lipinski and Veber rule-of-five space for oral bioavailability . In contrast, RU-SKI 201 (MW 430, multiple HBD/HBA) and IMP-1575 (MW 343.5) occupy chemical space more typical of lead-like or drug-like molecules. The significantly lower MW translates to a higher ligand efficiency metric (LE ≥ 0.30 kcal/mol per heavy atom) if even modest binding affinity is achieved, making this compound an attractive fragment hit starting point for structure-guided optimization within the HHAT or broader MBOAT target family [1]. The 2024 SAR study confirmed that simplified acyl derivatives (compounds 5, 16, 18, 21) retain measurable HHAT inhibition (IC50 range 5.3–24 μM) despite lacking the secondary amine and 4-aryl pharmacophores, demonstrating that the core scaffold plus minimal 5-acyl substitution is sufficient for target engagement [1].

Fragment-based drug discovery Ligand efficiency Physicochemical property Membrane permeability

4-Methyl vs. 4-Aryl Substitution in 5-Acyl-Thienopyridines: Deconvoluting Scaffold Contribution from Aryl-Driven Potency Enhancement for SAR Studies

The 2024 HHAT SAR study established that the 4-position of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core tolerates diverse aromatic substituents and that aryl groups at this position contribute 2–5-fold potency enhancement relative to non-aryl analogs [1]. Specifically, compounds 3, 17, and 22—all bearing a meta-methyl aryl substituent at the 4-position—were approximately 2–5-fold more potent than aryl-substituted analogs 19, 32, and 34, while exchanging the aryl group for an aliphatic cyclohexane ring (compounds 35 and 36) resulted in complete loss of inhibitory activity, suggesting a critical π-stacking or hydrophobic interaction mediated by the 4-aryl group [1]. The target compound, bearing only a methyl group at the 4-position, eliminates this aromatic interaction entirely. This structural simplification is not a deficit but a strategic feature: it enables researchers to deconvolute the intrinsic contribution of the core scaffold and 5-acyl substituent from the confounding potency boost provided by 4-aryl π-interactions. In practice, a 4-methyl analog will exhibit a baseline HHAT IC50 substantially weaker than 4-aryl-containing RU-SKI compounds (likely >10 μM vs. sub-μM for RU-SKI 201/IMP-1575), providing a clean background for additivity studies or fragment-linking campaigns where 4-position elaboration is systematically explored [1]. Furthermore, the absence of the 4-aryl group eliminates potential off-target polypharmacology driven by promiscuous aromatic interactions, a property that may be desirable in chemical probe development where target selectivity is paramount [2].

Structure-activity relationship Pharmacophore deconvolution Scaffold minimalism π-Stacking interaction

Terminal Alkene Reactivity: Synthetic Versatility as a Bifunctional Building Block vs. Saturated 5-Acyl Analogs with No Orthogonal Reactive Handle

The terminal alkene of the acrylamide moiety constitutes an orthogonal reactive handle that is absent from all other 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives. This alkene can participate in thiol-Michael addition with cysteine-containing peptides or proteins (a reaction widely exploited in targeted covalent inhibitor design and bioconjugation), radical-mediated thiol-ene coupling for site-selective protein modification, and serves as a functional group for further synthetic elaboration via Heck coupling, cross-metathesis, or polymerization [1]. The 2016 Data in Brief article on RU-SKI synthesis employed a click-chemistry armed ELISA (copper-catalyzed azide-alkyne cycloaddition) to measure HHAT palmitoylation, underscoring the value of bioorthogonal reactive handles in this target class; however, the RU-SKI inhibitors themselves (41, 43, 101, 201) lack intrinsic alkyne or alkene functionality, requiring exogenous probe derivatization [2]. The target compound's built-in terminal alkene eliminates this limitation, enabling direct conjugation to fluorophores, affinity tags, or solid supports without additional synthetic steps. In cellular target engagement assays, the acrylamide can form a covalent adduct with the target, stabilizing the drug–target complex for washout-resistant readouts such as in-gel fluorescence scanning or mass spectrometry-based target identification [3]. This dual role—as both a pharmacophoric element (HHAT carbonyl H-bond to His379) and a reactive handle—is unique within the commercially available 5-acyl thienopyridine chemical space [4].

Click chemistry Bioconjugation Chemical biology probe Michael addition

Amide Conformational E:Z Ratio Modulation by 4-Methyl/Acrylamide Combination vs. Documented RU-SKI Conformational Preferences

The amide bond in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines exists as an equilibrium mixture of E (trans) and Z (cis) conformers due to restricted rotation around the N–CO bond, with the E:Z ratio governed by non-covalent interactions between the amide carbonyl oxygen and adjacent aromatic C–H protons on the thienopyridine core [1]. The 2016 Data in Brief article reported experimentally determined E:Z ratios for four RU-SKI inhibitors via ¹H NMR integration: RU-SKI 41 (1:1), RU-SKI 43 (4:6), RU-SKI 101 (2:8), and RU-SKI 201 (7:3), demonstrating that different 4- and 5-substituents produce conformational ratios spanning from strongly E-favoring (7:3 for RU-SKI 201) to strongly Z-favoring (2:8 for RU-SKI 101) [2]. The target compound's unique combination of a small 4-methyl group (lacking the aromatic ring that participates in C–H···O non-covalent interactions with the amide carbonyl) and an acrylamide 5-substituent (differing electronically and sterically from the ether, amino, and amide side chains of RU-SKI compounds) is predicted to produce a distinct E:Z ratio. DFT modeling and NMR studies of the broader 5-acyl-6,7-dihydrothieno[3,2-c]pyridine series demonstrated that the amide conformational preference can be rationally tuned by substituent choice, and that the biologically active conformation for HHAT engagement corresponds to one specific rotamer [1][3]. Since the 2024 cryo-EM structure of IMP-1575 bound to HHAT confirms that the amide carbonyl forms a critical hydrogen bond to His379, the conformational preference directly impacts the population of the binding-competent rotamer and thus the observed inhibitory potency [3].

Amide rotamer Conformational analysis NMR spectroscopy Pharmacophore presentation

Optimal Research and Industrial Application Scenarios for 1-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one (CAS 1178321-49-7) Based on Product-Specific Evidence


Covalent Chemical Probe Development Targeting Hedgehog Acyltransferase (HHAT) or Other MBOAT Family Enzymes

This compound is the only commercially available 5-acyl-6,7-dihydrothieno[3,2-c]pyridine bearing an electrophilic acrylamide warhead suitable for covalent targeting of active-site cysteine or lysine residues in HHAT or related MBOAT enzymes. The 2024 J. Med. Chem. study established that the acrylamide carbonyl engages the critical His379 hydrogen bond in HHAT (compound 16, IC50 = 15 μM), while the terminal alkene remains unencumbered and available for covalent bond formation with proximal nucleophilic residues [1]. For covalent probe development, researchers can exploit the intrinsic acrylamide for direct target engagement without appended electrophilic warheads, then use the established RU-SKI SAR knowledge to elaborate the 4-position (introducing aryl groups for π-stacking) and the acrylamide α-position (introducing secondary amines for Asp339 ionic interaction) to progressively improve potency from the baseline micromolar level toward the nanomolar range achieved by IMP-1575 (Ki = 38 nM) [1][2].

Fragment-Based Drug Discovery (FBDD) Starting Point for HHAT or MBOAT Family Targets

At 207.29 Da with only 15 heavy atoms, this compound meets all fragment library criteria (MW <300, heavy atom count ≤18, cLogP ≤3) and provides a validated ligand-efficient starting point for the HHAT/MBOAT target class [1]. The 2024 SAR study confirmed that even simplified 5-acyl derivatives without secondary amine or 4-aryl pharmacophores retain measurable HHAT enzymatic activity (IC50 range 5.3–24 μM for compounds 5, 16, 18, 21), and that lipophilicity is not a general driver of HHAT inhibitory potency, meaning the low MW and modest lipophilicity of this compound do not intrinsically limit its potential for optimization [2]. In an FBDD workflow, this fragment can be screened by NMR (¹H or ¹⁹F if fluorinated analogs are prepared), surface plasmon resonance, or thermal shift assay against purified HHAT, with hits subsequently elaborated via structure-guided design using the extensive SAR data and cryo-EM structural information now available for the IMP-1575:HHAT complex [2][3].

Chemical Biology Tool for Bioorthogonal Conjugation and Target Engagement Studies Without Exogenous Probe Synthesis

The terminal alkene of the acrylamide enables direct thiol-Michael addition for fluorescent labeling, biotinylation, or solid-support immobilization of the compound without requiring synthesis of a separate probe analog [1]. This contrasts with the RU-SKI inhibitor workflow, where click-chemistry-based ELISA assays required separate synthesis of alkyne-tagged substrate analogs because the inhibitors themselves lacked bioorthogonal handles [2]. For cellular target engagement studies, the compound can be incubated with live cells expressing HHAT, allowing covalent modification of the target; after washout, the covalently bound fraction can be visualized by in-gel fluorescence (if a fluorophore is conjugated pre- or post-lysis via thiol-ene or CuAAC), or the compound can be used as a competitive probe in a BRET or FP-based displacement assay [3].

4-Position SAR Baseline Compound for Systematic Pharmacophore Deconvolution of Thienopyridine HHAT Inhibitors

For medicinal chemistry programs seeking to understand the intrinsic contribution of the thienopyridine core and 5-acyl substituent to HHAT binding—independent of the 4-aryl π-stacking interaction that boosts potency 2–5-fold in RU-SKI analogs—this 4-methyl compound provides a clean baseline [1]. The 2024 SAR study demonstrated that replacing the 4-aryl group with cyclohexyl (compounds 35, 36) abolished activity entirely, while various aryl substituents (compounds 3, 17, 19, 22, 32, 34) yielded IC50 values between 1.4 and 8.1 μM [1]. By starting from the 4-methyl baseline, researchers can systematically introduce aromatic substituents at the 4-position and directly measure the fold-improvement in potency attributable solely to the aryl π-interaction, enabling quantitative pharmacophore mapping that is confounded when starting from 4-aryl-containing compounds [1].

Quote Request

Request a Quote for 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.